molecular formula C7H6CoN2 B8268781 1H-benzimidazole;cobalt

1H-benzimidazole;cobalt

Cat. No. B8268781
M. Wt: 177.07 g/mol
InChI Key: VVGYIRLCKJNMTR-UHFFFAOYSA-N
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Description

1H-benzimidazole;cobalt is a useful research compound. Its molecular formula is C7H6CoN2 and its molecular weight is 177.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sustainable Synthesis Applications

  • Cobalt-Catalyzed Synthesis of Benzimidazoles : Cobalt catalysts are utilized for the redox-economical synthesis of benzimidazoles, showcasing an environmentally sustainable method with commercial viability (Das, Mallick, & De Sarkar, 2019).

Catalytic and Magnetic Properties

  • Catalytic and Single-Molecule Magnet Behavior : Tetrahedral Co(II) complexes with benzimidazole ligands exhibit single-molecule magnet behavior and are used as catalysts in eco-friendly reactions, like coupling CO2 with epoxides (Milani et al., 2022).

Role in Polymerization

  • Catalysts for Polymerization : Bis(benzimidazole)-based cobalt catalysts are effective in the selective cis-1,4-polymerization of butadiene, demonstrating the influence of central donors on polymerization activity and microstructure (Cariou et al., 2010).

Spectrophotometric Determination

  • Spectrophotometric Analysis : 1-(Benzimidazol-2-yl) ethanone thiosemicarbazone is employed for the extractive and spectrophotometric determination of Cobalt(II), highlighting its utility in analytical chemistry (Syamasundar, Chari, & Shobha, 2006).

Pharmaceutical Research

  • Synthesis of Benzimidazoles as Potential Anti-Estrogen Agents : Cobalt oxide nanoparticles have been used for synthesizing benzimidazoles with potential anti-breast cancer activity, highlighting the intersection of cobalt chemistry and pharmacology (Hajipour et al., 2015).

Electrocatalysis

  • Electrocatalytic Proton Reduction : Dinuclear cobalt complexes derived from benzimidazole are used in electrocatalytic proton reduction, showcasing their potential in energy conversion applications (Raj & Padhi, 2022).

Other Applications

  • Green Synthesis of Benzimidazole Derivatives : Cobalt nanocatalysts on mesoporous materials facilitate the efficient and eco-friendly synthesis of benzimidazole derivatives (Rajabi, De, & Luque, 2015).

properties

IUPAC Name

1H-benzimidazole;cobalt
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2.Co/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H,(H,8,9);
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGYIRLCKJNMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC=N2.[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6CoN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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